molecular formula C20H21N5O4S B2455602 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105228-51-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

カタログ番号: B2455602
CAS番号: 1105228-51-0
分子量: 427.48
InChIキー: RKPAPWCPKZRRKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-3-25-8-4-5-14(19(25)27)18-22-23-20(24(18)2)30-11-17(26)21-10-13-6-7-15-16(9-13)29-12-28-15/h4-9H,3,10-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPAPWCPKZRRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H25N5O4S
  • Molecular Weight : 491.6 g/mol

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant biological activities, including anticancer effects. The specific compound under review has been studied for its potential in inhibiting cancer cell proliferation and inducing apoptosis.

Anticancer Activity

A study highlighted the synthesis of thiourea derivatives with similar structural motifs to our compound, demonstrating notable cytotoxic effects on various cancer cell lines. For instance:

  • HepG2 (liver cancer) : IC50 = 2.38 µM
  • HCT116 (colon cancer) : IC50 = 1.54 µM
  • MCF7 (breast cancer) : IC50 = 4.52 µM

These values were significantly lower than those of the standard drug doxorubicin, indicating a strong potential for these compounds as anticancer agents .

The mechanisms through which this class of compounds exerts its anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.
  • Apoptosis Induction : Assessment via annexin V-FITC staining revealed that treated cells undergo apoptosis.
  • Cell Cycle Arrest : Analysis indicated that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
  • Impact on Mitochondrial Pathways : Changes in protein expressions related to apoptosis (e.g., Bax and Bcl-2) were observed, suggesting that mitochondrial pathways are involved in the apoptotic process .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of similar compounds containing the benzo[d][1,3]dioxole moiety:

Compound NameCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

Case Studies

Recent studies have explored various derivatives of benzo[d][1,3]dioxole and their biological activities:

  • Triazole Derivatives : These have shown promising results in terms of anticancer activity and have been linked to mechanisms involving oxidative stress modulation and apoptosis induction.
  • Mercapto-substituted Triazoles : Reported to exhibit anti-inflammatory and antimicrobial properties alongside anticancer activity, indicating a broad spectrum of biological effects .

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamides exhibit notable antimicrobial properties. For instance, studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves targeting specific pathways related to cell proliferation and survival . In vitro assays have demonstrated that modifications in the structure can significantly enhance cytotoxicity against various cancer cell lines.

Antitubercular Activity

The compound has also been evaluated for its potential against Mycobacterium tuberculosis. In vitro studies reveal that certain derivatives show promising antitubercular activity by inhibiting key mycobacterial enzymes . This suggests a possible therapeutic avenue for treating tuberculosis.

Case Study: Antimicrobial Efficacy

A study conducted on a series of thioacetamide derivatives showed that compounds with similar structural features to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamides had significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a turbidimetric method to assess efficacy and concluded that structural modifications could enhance potency .

Case Study: Anticancer Mechanism

In a study focusing on breast cancer cell lines (MCF7), derivatives of this compound were tested for their ability to inhibit cell growth. Results indicated that specific modifications increased the effectiveness of the compound in reducing cell viability through apoptotic pathways . Molecular docking studies further elucidated the binding interactions with cellular targets involved in cancer progression.

Q & A

Q. What are the key steps and reagents required for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thioether bond formation : Reaction between a thiol-containing intermediate (e.g., 5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol) and a halogenated acetamide derivative under basic conditions (e.g., triethylamine or K₂CO₃) .
  • Amide coupling : Activation of carboxylic acids with reagents like chloroacetyl chloride in solvents such as DMF or dioxane .
  • Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the final product . Critical parameters: Temperature control (20–25°C for amide coupling) and pH adjustment to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

  • HPLC : Monitor reaction progress and confirm >95% purity (C18 column, acetonitrile/water gradient) .
  • NMR : Assign peaks for key groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₅O₄S: 452.14) .

Q. What in vitro models are suitable for initial biological activity screening?

Begin with:

  • Enzyme inhibition assays : Target enzymes like COX-2 or HDACs, given the compound’s triazole and pyridone moieties .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Strategies include:

  • Dose-response normalization : Account for variations in cell culture conditions (e.g., serum concentration, passage number) .
  • Target engagement assays : Use techniques like thermal shift assays or SPR to confirm direct binding to proposed targets .
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .

Q. What methodologies optimize stability under physiological conditions?

Conduct stability studies in:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) to assess thioether bond stability . Example data:
ConditionHalf-life (h)Major Degradation Pathway
pH 7.4, 37°C48Hydrolysis of acetamide
pH 1.2, 37°C12Thioether oxidation

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced approaches:

  • Molecular docking : Use software like AutoDock Vina to model interactions with HDAC2 (PDB ID: 4LX6) .
  • Kinetic analysis : Determine inhibition constants (Kᵢ) via stopped-flow spectroscopy .
  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .

Q. What strategies address low solubility in aqueous buffers?

  • Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility .
  • Prodrug design : Modify the acetamide group with ester-linked hydrophilic moieties .

Methodological Notes

  • Controlled experiments : Always include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2 inhibition) .
  • Data reproducibility : Validate findings across ≥3 independent replicates and report standard deviations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。